molecular formula C22H24O3 B5016917 2-[1-(3-Methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexan-1-one

2-[1-(3-Methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexan-1-one

Cat. No.: B5016917
M. Wt: 336.4 g/mol
InChI Key: UBMHPHNAKMZGGG-UHFFFAOYSA-N
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Description

2-[1-(3-Methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexan-1-one is a complex organic compound with a unique structure that includes a cyclohexanone ring substituted with a 3-methoxyphenyl and a phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-Methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexan-1-one typically involves multi-step organic reactions. One common method involves the Grignard reaction, where a Grignard reagent is reacted with a suitable precursor to form the desired product. For instance, the reaction of 3-bromanisole with a Grignard reagent followed by cyclization can yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-Methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the ketone group to an alcohol.

    Substitution: This can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reaction to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

2-[1-(3-Methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[1-(3-Methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexan-1-one involves its interaction with specific molecular targets. This compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[1-(3-Methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexan-1-one include:

  • 2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one (methoxmetamine)
  • 2-(3-Methoxyphenyl)-2-(propylamino)cyclohexan-1-one (methoxpropamine)
  • 2-(Dimethylamino)methyl-1-(3-methoxyphenyl)cyclohexanol (tramadol)

Uniqueness

What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .

Properties

IUPAC Name

2-[1-(3-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O3/c1-25-18-11-7-10-17(14-18)20(19-12-5-6-13-21(19)23)15-22(24)16-8-3-2-4-9-16/h2-4,7-11,14,19-20H,5-6,12-13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMHPHNAKMZGGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CC(=O)C2=CC=CC=C2)C3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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